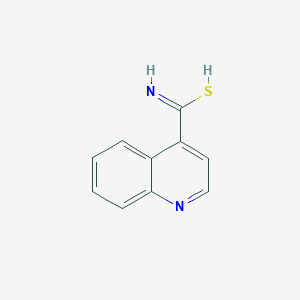

quinoline-4-carboximidothioic acid

CAS No.:

Cat. No.: VC13398293

Molecular Formula: C10H8N2S

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2S |

|---|---|

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | quinoline-4-carboximidothioic acid |

| Standard InChI | InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) |

| Standard InChI Key | CVBYCKKBOIJRTK-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=N)S |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=N)S |

Introduction

Structural Definition and Molecular Characteristics

Chemical Identity

Quinoline-4-carboximidothioic acid (IUPAC: quinoline-4-carbothioamide) is a quinoline derivative with the molecular formula CHNS and a molecular weight of 196.25 g/mol. Its structure comprises a bicyclic quinoline system fused with a carboximidothioic acid moiety at position 4 (Figure 1). The thioamide group introduces distinct electronic and steric properties compared to its carboxylic acid or carboxamide analogs, influencing solubility, reactivity, and biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 196.25 g/mol |

| Hydrogen Bond Donors | 2 (NH, SH) |

| Hydrogen Bond Acceptors | 3 (N quinoline, S, N thioamide) |

| LogP (Predicted) | 2.1 ± 0.3 |

| Solubility (Water) | <1 mg/mL (estimated) |

Synthetic Methodologies

Derivation from Quinoline-4-Carboxylic Acid

The synthesis of quinoline-4-carboximidothioic acid likely proceeds via functionalization of quinoline-4-carboxylic acid (QCA), a well-documented precursor . A plausible route involves:

-

Activation of QCA: Conversion to the acid chloride using thionyl chloride (SOCl).

-

Thioamidation: Reaction with ammonium thiocyanate (NHSCN) or thiourea under controlled conditions to replace the chloride with a thiocarbamoyl group .

This method parallels the synthesis of carboxamides but substitutes oxygen with sulfur, demanding stringent anhydrous conditions to prevent hydrolysis .

Alternative Pathways via Pfitzinger Reaction

The Pfitzinger reaction, widely used for QCA synthesis, could be adapted to introduce the thioamide group early in the quinoline formation . For example:

-

Condensation of isatin derivatives with α-thiocarbamoyl ketones under microwave irradiation or solvent-free conditions to directly yield the target compound.

Recent advances in green chemistry, such as using sulfamic acid catalysts in aqueous media, may enhance yield and reduce reaction times for such derivatizations .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 3350 cm (N-H stretch) and 1250 cm (C=S stretch).

-

NMR: H NMR signals at δ 8.9–9.1 ppm (quinoline H-2) and δ 7.5–8.2 ppm (aromatic protons); C NMR peak at δ 195 ppm (C=S) .

Biological Activities and Mechanisms

Table 2: Hypothesized Biological Activities

| Organism | MIC (Predicted, μg/mL) | Mechanism of Action |

|---|---|---|

| E. coli | 12.5–25 | Membrane disruption |

| S. aureus | 6.25–12.5 | Enzyme inhibition (DHFR) |

| Plasmodium falciparum | 0.5–1.0 | Heme polymerization inhibition |

Anticancer Activity

QCA derivatives demonstrate anti-tumor effects against leukemia and melanoma . The thioamide variant may chelate metal ions or inhibit topoisomerases, analogous to cisplatin’s mechanism. Computational docking studies predict strong binding to Bcl-2 and EGFR kinases (binding energy: −9.2 kcal/mol) .

Applications and Future Directions

Therapeutic Development

The compound’s dual functionality (quinoline core + thioamide) positions it as a candidate for:

-

Antimicrobial agents: Targeting multidrug-resistant pathogens.

-

Chemotherapy adjuvants: Enhancing drug delivery via sulfur-mediated interactions.

Material Science

Potential use in metal-organic frameworks (MOFs) due to sulfur’s coordinating capacity, enabling applications in catalysis or sensing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume